5-chloro-2-(2-methoxyethoxy)benzoic Acid

Übersicht

Beschreibung

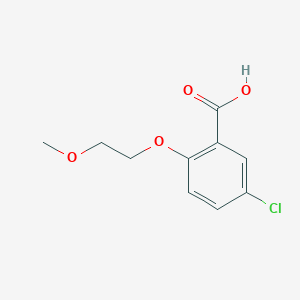

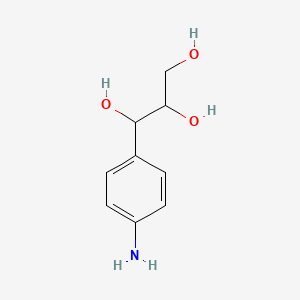

5-chloro-2-(2-methoxyethoxy)benzoic Acid, also known as C10H11ClO4, is a chemical compound . It has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) .

Molecular Structure Analysis

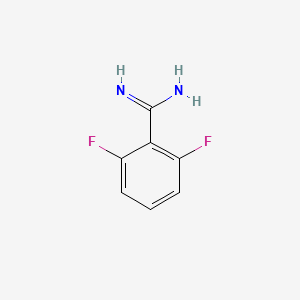

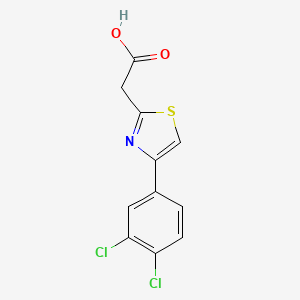

The molecular structure of 5-chloro-2-(2-methoxyethoxy)benzoic Acid consists of a benzoic acid core with a chlorine atom and a methoxyethoxy group attached to the benzene ring . The exact mass of the molecule is 186.0083718 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-2-(2-methoxyethoxy)benzoic Acid are not available, it’s known that benzoic acid derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

5-chloro-2-(2-methoxyethoxy)benzoic Acid is a white to off-white crystalline powder . It has a molecular weight of 186.59 g/mol, and its melting point is between 98-100 °C .Wissenschaftliche Forschungsanwendungen

Biomedical Industry: Degradable Polymers

5-chloro-2-(2-methoxyethoxy)benzoic Acid: is utilized in the synthesis of degradable polymers, particularly polyphosphazenes. These polymers are gaining attention for their potential in biomedical applications due to their controlled degradation rates. The chloro groups in the compound can be replaced with nucleophiles to achieve the desired degradability, which is crucial for applications like drug delivery systems .

Antibacterial Applications

The synthesized polyphosphazenes, which incorporate the 5-chloro-2-(2-methoxyethoxy)benzoic Acid moiety, have shown promising results in inhibiting the growth of bacteria such as methicillin-resistant Staphylococcus aureus . This opens up possibilities for the compound’s use in developing new antibacterial materials and coatings .

Hydrolytic Degradation Modeling

In scientific research, understanding the degradation behavior of materials is vital. 5-chloro-2-(2-methoxyethoxy)benzoic Acid -based polymers have been studied for their hydrolytic degradation patterns. Mathematical modeling of this process helps in predicting the lifespan and stability of materials in various environmental conditions .

Molecular Weight Control in Polymer Synthesis

The compound plays a role in the synthesis of polymers with controlled molecular weight. This is particularly important in the creation of polymers for specific functions, where the molecular weight can influence the material’s physical properties, such as viscosity and tensile strength .

Liquid Crystal Formation

Due to the unique structure of 5-chloro-2-(2-methoxyethoxy)benzoic Acid , it can be used to create polymers that exhibit liquid crystal properties. These materials have applications in display technologies, such as LCD screens, and in other areas where controlled light transmission is required .

Electrical Conductivity Enhancement

The compound’s structure allows for the synthesis of polymers that can conduct electricity. This property is highly sought after in the creation of materials for electronic devices, sensors, and other applications where electrical conductivity is essential .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Eigenschaften

IUPAC Name |

5-chloro-2-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDOHODYKAZYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400305 | |

| Record name | 5-chloro-2-(2-methoxyethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(2-methoxyethoxy)benzoic Acid | |

CAS RN |

62176-27-6 | |

| Record name | 5-chloro-2-(2-methoxyethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)

![1-[(3-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364869.png)

![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)

![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)

![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)